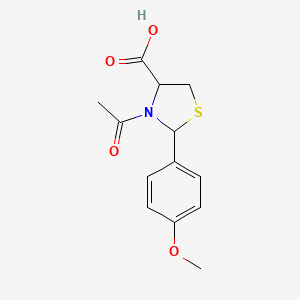

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid

Description

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS: 110078-83-6) is a stereochemically defined thiazolidine derivative with the molecular formula C₁₃H₁₅NO₄S and a molecular weight of 281.33 g/mol. It features a thiazolidine ring substituted with a 4-methoxyphenyl group at the C2 position and an acetyl group at the N3 position. This compound is synthesized via acetylation of a precursor thiazolidine-4-carboxylic acid derivative using acetyl chloride in dichloromethane, followed by purification . Thiazolidines are known for their biological relevance, including antioxidant, antiproliferative, and enzyme-modulating activities .

Properties

IUPAC Name |

3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-8(15)14-11(13(16)17)7-19-12(14)9-3-5-10(18-2)6-4-9/h3-6,11-12H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYDLHFCLSTJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with cysteine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild heating and the use of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid, focusing on substituents, pharmacological properties, and synthesis yields:

Structural and Functional Insights

- Substituent Effects: Methoxy vs. Hydroxy Groups: The 4-methoxy substituent in the target compound may enhance lipophilicity compared to the hydroxylated analog (CAS: 3406-74-4), which showed higher aqueous solubility but increased toxicity in zebrafish . Amide vs. Carboxylic Acid: Amidation at C4 (e.g., adamantylamide derivatives) improves cell permeability but reduces acidity (pKa ~5.2 vs. ~3.8 for carboxylic acids) .

Pharmacological Activity :

Synthetic Yields :

- Amide derivatives (e.g., adamantan-1-ylamide) achieve higher yields (73%) compared to bulkier aryl amides (e.g., anthracen-2-ylamide: 45.7%), likely due to steric hindrance .

Biological Activity

3-Acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound belonging to the thiazolidine family, characterized by its unique structure which includes an acetyl group, a methoxyphenyl group, and a carboxylic acid group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₃H₁₅NO₄S

- Molecular Weight : 281.33 g/mol

- Structure : The compound features a five-membered ring containing sulfur and nitrogen, typical of thiazolidine derivatives.

Thiazolidine derivatives, including this compound, interact with various biological targets through multiple mechanisms. These include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and anti-inflammatory pathways.

Antimicrobial Properties

Research indicates that thiazolidine derivatives possess notable antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varies based on concentration and specific strains tested.

Anticancer Properties

The compound has been evaluated for its anticancer potential in vitro. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways and oxidative stress reduction.

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Results : Showed significant inhibition zones against E. coli and Staphylococcus aureus at concentrations of 100 µg/mL.

-

Anticancer Study :

- Objective : To assess the effects on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations.

- Results : At 50 µM concentration, a reduction in cell viability by approximately 60% was observed in breast cancer cell lines.

Cellular Effects

Thiazolidine derivatives have been noted for their ability to inhibit apoptotic cell death induced by oxidative stress. This protective effect is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Temporal Stability

The stability of this compound has been evaluated under physiological pH conditions. Studies indicate that it remains stable over time without significant degradation, making it suitable for further pharmacological investigations.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazolidine-4-carboxylic acid | Methyl group instead of acetyl | Moderate antimicrobial activity |

| Thiazolidine-4-carboxylic acid | Lacks acetyl and methoxyphenyl groups | Limited biological activity |

| 2-Phenylthiazolidine-4-carboxylic acid | Phenyl group instead of methoxyphenyl | Antimicrobial but less potent than target compound |

Q & A

Q. What are the standard synthetic protocols for 3-acetyl-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A general method involves refluxing precursors like thiosemicarbazides with chloroacetic acid, sodium acetate, and oxo-compounds in a solvent mixture (e.g., DMF and acetic acid) for 2–3 hours . Optimization includes adjusting stoichiometry (e.g., excess oxo-compounds to drive the reaction) and using sodium acetate as a base catalyst. Post-reaction, recrystallization from DMF-ethanol mixtures improves purity .

Q. Which analytical techniques are critical for structural characterization of this thiazolidine derivative?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxyphenyl and acetyl groups) and stereochemistry .

- X-ray crystallography : Resolves absolute configuration, as seen in corrected structural reports of analogous thiazolidines .

- Mass spectrometry : Validates molecular weight and fragmentation patterns . Cross-referencing these techniques ensures accurate structural assignments, especially when spectral data conflicts with theoretical predictions .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (respiratory irritant) .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis yield or reaction efficiency of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers for cyclization steps. Machine learning models trained on reaction databases can optimize solvent selection (e.g., acetic acid vs. toluene) and catalyst use (e.g., palladium for cross-coupling steps) . This reduces trial-and-error experimentation and accelerates yield optimization .

Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?

- Case example : If NMR shows unexpected splitting, verify purity via HPLC and repeat spectroscopy under controlled conditions (e.g., deuterated solvents).

- Cross-validation : Compare with X-ray structures of analogous compounds (e.g., corrected thiazolidine derivatives in crystallography databases) .

- Dynamic NMR : Assess rotational barriers of substituents (e.g., methoxyphenyl group) to explain anomalous peaks .

Q. What strategies are used to study the biological activity and mechanism of action of this compound?

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC determinations) or enzyme inhibition assays (e.g., COX-2 targeting) .

- Molecular docking : Model interactions with biological targets (e.g., binding affinity to bacterial cell wall enzymes) .

- Metabolic stability : Use hepatic microsomes to assess cytochrome P450-mediated degradation .

Q. How does the compound’s stability vary under different pH or temperature conditions?

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) with HPLC monitoring. Thiazolidine rings are prone to hydrolysis in acidic conditions, while the acetyl group may degrade in alkaline media .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.